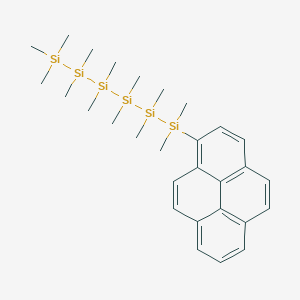
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is a unique organosilicon compound characterized by its highly branched structure and the presence of a pyrene moiety
準備方法
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane typically involves multiple steps, including the preparation of intermediate silanes and the introduction of the pyrene group. Common synthetic routes include:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or rhodium complexes.
Grignard Reaction: The formation of organosilicon compounds through the reaction of Grignard reagents with silicon halides.
Coupling Reactions: The use of coupling agents such as palladium catalysts to form carbon-silicon bonds.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the silicon atoms.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane has several scientific research applications:
Materials Science: Used in the development of advanced electronic and photonic materials due to its unique structural properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane exerts its effects is largely dependent on its ability to interact with other molecules through its silicon and pyrene moieties. The pyrene group can engage in π-π stacking interactions, while the silicon atoms can form strong bonds with various elements, facilitating the formation of complex structures.
類似化合物との比較
Compared to other organosilicon compounds, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is unique due to its highly branched structure and the presence of a pyrene group. Similar compounds include:
Hexamethyldisilane: A simpler organosilicon compound with fewer methyl groups.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with different structural properties.
Tetramethylsilane: A basic organosilicon compound used as a standard in NMR spectroscopy.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
138614-48-9 |
|---|---|
分子式 |
C29H48Si6 |
分子量 |
565.2 g/mol |
IUPAC名 |
[dimethyl(pyren-1-yl)silyl]-[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C29H48Si6/c1-30(2,3)32(6,7)34(10,11)35(12,13)33(8,9)31(4,5)27-22-20-25-18-17-23-15-14-16-24-19-21-26(27)29(25)28(23)24/h14-22H,1-13H3 |
InChIキー |
UQCUBSVBNCHLFZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



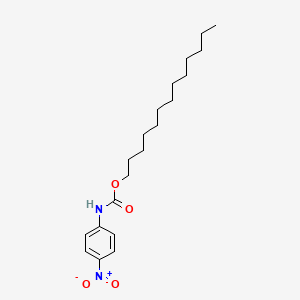
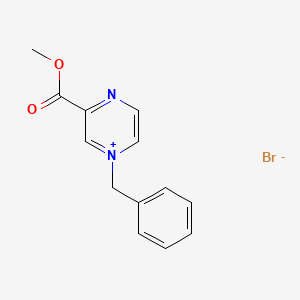
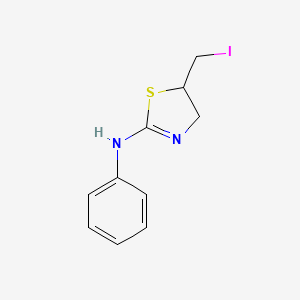

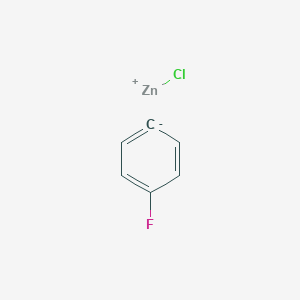
![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
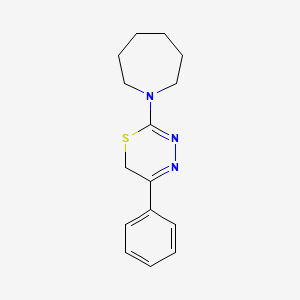
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
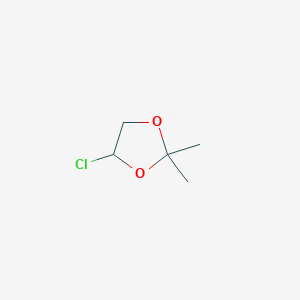
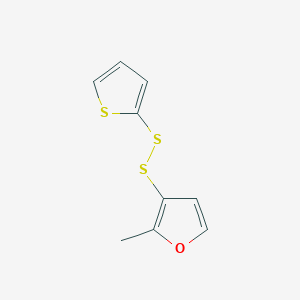
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)

